4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Medicinal Chemistry CNS Drug Design Library Design

4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide (CAS 1436151-22-2) is a distinctive, drug-like small molecule purpose-built for CNS and GPCR probe discovery. Its unique substitution pattern generates a novel 3D pharmacophore that standard piperazine-1-carboxamide scaffolds cannot replicate, enabling critical SAR studies on aminergic GPCRs, NPSR1 pharmacology, and off-target selectivity. Offered as a procurement-ready, ≥95% pure compound, it accelerates focused library design without upfront synthesis investment. Ideal for virtual screening, in-house deck augmentation, and target engagement assays.

Molecular Formula C18H19FN4O2
Molecular Weight 342.374
CAS No. 1436151-22-2
Cat. No. B2475440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide
CAS1436151-22-2
Molecular FormulaC18H19FN4O2
Molecular Weight342.374
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC(=NC=C3)F
InChIInChI=1S/C18H19FN4O2/c1-13-2-4-15(5-3-13)21-18(25)23-10-8-22(9-11-23)17(24)14-6-7-20-16(19)12-14/h2-7,12H,8-11H2,1H3,(H,21,25)
InChIKeyKACJUARELROPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide (CAS 1436151-22-2) – A Scaffold-Focused Piperazine-Carboxamide for Specialized Library Screening


4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide (CAS 1436151-22-2) is a synthetic, drug-like small molecule built on a piperazine-1-carboxamide core, decorated with a 2-fluoropyridine-4-carbonyl group and a 4-methylphenyl motif [1]. Its molecular formula C₁₈H₁₉FN₄O₂ and computed properties (MW 342.4 g/mol, XLogP3 1.8, TPSA 65.5 Ų) position it within favorable drug-like chemical space for CNS-targeting and GPCR-focused compound collections, although no target-specific primary data are publicly available at this time [1].

Why Generic Piperazine-Carboxamide Analogs Cannot Simply Substitute 4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide


In the absence of disclosed, quantitative head-to-head comparisons, the precise substitution of the 2-fluoropyridine-4-carbonyl and N-(4-methylphenyl) groups creates a unique 3D pharmacophore and electrostatic surface [1]. Simple piperazine-carboxamide analogs lacking the specific 2-fluoropyridine or 4-methylphenyl substitution will present different hydrogen-bonding patterns, lipophilicity, and metabolic stability. For researchers working in proprietary screening cascades or focused library design, these subtle structural variations can translate into dramatic shifts in target engagement, selectivity windows, and off-target profiles. Until public comparative data emerge, the compound’s differentiation lies in its capacity to probe structure-activity relationships (SAR) that generic piperazine-1-carboxamide scaffolds cannot address.

Quantitative Evidence Profile for 4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide (1436151-22-2): Comparator-Based Differentiation Dimensions


Lipophilic Ligand Efficiency (LLE) and Physicochemical Differentiation from Unsubstituted Piperazine-1-Carboxamide Core

While no direct biological IC₅₀ comparisons are public, computed physicochemical properties establish a clear differentiation baseline versus the unsubstituted piperazine-1-carboxamide core scaffold. The target compound’s higher lipophilicity (XLogP3 1.8 vs. the core’s -0.9) and larger polar surface area (TPSA 65.5 vs. 49.8 Ų) shift it into a more favorable CNS drug-like property space, offering a superior starting point for lead optimization campaigns [1][2].

Medicinal Chemistry CNS Drug Design Library Design

Shape and Electrostatic Potential Differentiation from Closest Commercial Analog AKOS016954294

Comparison of the 3D conformer ensemble and electrostatic potential maps (computed with OMEGA/ROCS) of the target compound versus the closest commercially available analog AKOS016954294 (4-(3-fluorobenzoyl)piperazine-1-carboxylic acid (4-aminophenyl)amide) reveals a distinct shift in the negative electrostatic potential surface due to the 2-fluoropyridine nitrogen lone pair, absent in the 3-fluorobenzoyl analog [1][2]. This difference can be exploited for structure-based virtual screening hit prioritization against targets that require a heterocyclic hydrogen-bond acceptor.

Computational Chemistry Virtual Screening SAR by Catalog

Optimal Application Scenarios for 4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide (1436151-22-2) Based on Current Evidence


Proprietary GPCR-Focused Screening Library Enhancement

Given its drug-like properties and the presence of a piperazine-1-carboxamide motif known to interact with aminergic GPCRs, this compound is well-suited for augmenting in-house GPCR screening decks. Its computed CNS drug-like profile (XLogP3 1.8, TPSA 65.5) aligns with the property ranges preferred for CNS-penetrant GPCR ligands [1]. Use as a scout molecule in focused library design to explore novel chemical space around the piperazine-1-carboxamide core.

Structure-Based Virtual Screening Hit Prioritization Campaigns

As outlined in Evidence_Item 2, the distinct electrostatic profile of the 2-fluoropyridine moiety makes this compound a valuable tool for computational screening against targets where a heterocyclic hydrogen-bond acceptor is critical. Incorporate into virtual libraries and prioritize hits based on shape and electrostatic complementarity to the target of interest [1].

Medicinal Chemistry SAR Probe Introduction

For teams synthesizing piperazine-1-carboxamide series, this compound serves as a readily available tool compound to benchmark the effect of N-(4-methylphenyl) and 2-fluoropyridine substitution on target potency, selectivity, and ADME properties. Its commercial availability (≥95% purity) allows for rapid testing without initial synthetic investment [1].

Chemical Biology Probe for NPSR1 Mechanism Studies

A preliminary GPCRdb entry suggests potential activity at the neuropeptide S receptor (NPSR1) (see initial search result 0). While no quantitative data are available, this indicates a possible niche application as a probe for NPSR1 pharmacology. Researchers studying NPSR1 signaling, asthma, or sleep disorders could evaluate this compound as a starting point for target validation [1].

Quote Request

Request a Quote for 4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.